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Compound of Interest

Compound Name: Methyl (isobutyl)carbamate

Cat. No.: B15211072

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl
(isobutyl)carbamate (IUPAC Name: 2-methylpropyl N-methylcarbamate), a carbamate ester
with potential applications in organic synthesis and drug development. This document details
the compound's properties, outlines key synthetic routes with detailed experimental protocols,
and presents relevant data in a clear and accessible format.

Compound Identification and Properties

Methyl (isobutyl)carbamate is identified by the CAS Number 56875-02-6.[1][2] Its molecular
formula is C6H13NO2, and it has a molecular weight of 131.17 g/mol .[3]

Table 1: Physicochemical Properties of Methyl (isobutyl)carbamate
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Property Value Reference

2-methylpropyl N-

UPAC Name methylcarbamate 3l
CAS Number 56875-02-6 [1]I2]
Molecular Formula C6H13NO2 [3]
Molecular Weight 131.17 g/mol [3]
XLogP3 1.3 [3]
Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor
ydrog p 5 3]
Count

Table 2: Spectroscopic Data for Methyl (isobutyl)carbamate

Spectrum Type Predicted Peaks

o (ppm): 0.91 (d, 6H, J=6.7 Hz), 1.87 (m, 1H),

1H NMR 2.68 (s, 3H), 3.82 (d, 2H, J=6.6 Hz), ~4.8 (br s,
1H, NH)
13C NMR 5 (ppm): 19.1 (2C), 27.9, 28.5, 72.5, 157.9

v (cm~1): ~3300 (N-H stretch), 2960-2870 (C-H
IR Spectroscopy stretch), ~1700 (C=0 stretch, urethane), ~1530
(N-H bend), ~1250 (C-O stretch)

Note: The spectroscopic data presented are predicted values based on the structure of Methyl
(isobutyl)carbamate and typical values for similar compounds. Experimental verification is
recommended.

Synthetic Pathways

The synthesis of Methyl (isobutyl)carbamate can be achieved through several established
methods for carbamate formation. The most direct and common approaches involve the
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reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine.
Three primary synthetic routes are detailed below.

Route 1: From Isobutyl Isocyanate and Methanol

This is a highly efficient method involving the nucleophilic attack of methanol on the

electrophilic carbon of isobutyl isocyanate.

+ Methanol

Isobutyl Isocyanate

Methyl (isobutyl)carbamate

Methanol

Click to download full resolution via product page

Fig. 1: Synthesis of Methyl (isobutyl)carbamate from Isobutyl Isocyanate.

Route 2: From Isobutylamine and Methyl Chloroformate

This route involves the reaction of isobutylamine with methyl chloroformate, typically in the
presence of a base to neutralize the hydrochloric acid byproduct.

. + Methyl Chloroformate
Isobutylamine

(Methyl Chloroformate) Methyl (isobutyl)carbamate
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Fig. 2: Synthesis via Isobutylamine and Methyl Chloroformate.
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Route 3: From Methylamine and Isobutyl Chloroformate

An alternative chloroformate-based synthesis involves the reaction of methylamine with isobutyl
chloroformate, also requiring a base.

Methylamine + Isobutyl Chloroformate

Esobutyl Chloroformatej Methyl (isobutyl)carbamate

Click to download full resolution via product page
Fig. 3: Synthesis from Methylamine and Isobutyl Chloroformate.

Experimental Protocols

The following protocols are adapted from established and reliable procedures for the synthesis
of homologous carbamates.

Protocol for Route 1: Synthesis from Isobutyl
Isocyanate and Methanol

Materials:

 Isobutyl isocyanate

e Methanol, anhydrous

e Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon),
dissolve isobutyl isocyanate (1.0 eq) in anhydrous diethyl ether or THF.

Cool the solution to 0 °C in an ice bath.

Add anhydrous methanol (1.1 eq) dropwise to the stirred solution via the dropping funnel
over a period of 30 minutes, maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy
(disappearance of the isocyanate peak at ~2250 cm~1).

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

The resulting crude product can be purified by vacuum distillation or recrystallization from a
suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure Methyl
(isobutyl)carbamate.

Protocol for Route 2: Synthesis from Isobutylamine and
Methyl Chloroformate

Materials:

Isobutylamine

Methyl chloroformate

Sodium hydroxide or triethylamine

Diethyl ether or dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution

Brine
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e Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping
funnel, and cooled in an ice-salt bath, place isobutylamine (1.0 eq) and diethyl ether or DCM.

o Separately, prepare a solution of sodium hydroxide (1.0 eq) in water or use triethylamine (1.1
eq) as a base in the reaction mixture.

o While maintaining the temperature below 5 °C, add methyl chloroformate (1.0 eq) dropwise
and simultaneously add the aqueous sodium hydroxide solution (if used) at a rate that keeps
the reaction mixture basic. If using triethylamine, it should be present in the initial reaction
mixture with the isobutylamine.

 After the addition is complete, continue stirring for an additional 1-2 hours at low
temperature.

» Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

e Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate
solution, and brine.

e Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure.

Purify the crude product by vacuum distillation to obtain Methyl (isobutyl)carbamate.

Protocol for Route 3: Synthesis from Methylamine and
Isobutyl Chloroformate

Materials:
e Aqueous methylamine solution (e.g., 40 wt. %)
¢ Isobutyl chloroformate

e Sodium hydroxide
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Diethyl ether
Saturated aqueous sodium bicarbonate solution
Brine

Anhydrous potassium carbonate or sodium sulfate

Procedure:

In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, place the
aqueous methylamine solution (1.0 eq) and diethyl ether.

Cool the stirred mixture to 0-5 °C.

Add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature does not exceed 10
°C.

Simultaneously, add a cold solution of sodium hydroxide (1.0 eq) in water gradually to
maintain a basic pH.

After the addition is complete, stir the mixture for an additional 30 minutes.
Separate the ether layer, and extract the aqueous layer with a fresh portion of diethyl ether.
Combine the organic layers and wash them with brine.

Dry the ether solution with anhydrous potassium carbonate or sodium sulfate, filter, and
remove the ether by distillation.

Distill the residue under reduced pressure to yield pure Methyl (isobutyl)carbamate.

Safety Considerations

Isocyanates are toxic and potent lachrymators. They should be handled with extreme care in
a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety
glasses, lab coat) should be worn.
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o Chloroformates are corrosive and toxic. They should also be handled in a fume hood with
appropriate PPE.

e Amines can be corrosive and have strong odors. Handle them in a well-ventilated area.

e The reactions can be exothermic, especially the reaction of isocyanates with alcohols.
Proper temperature control is crucial.

This guide provides a foundational understanding of the synthesis of Methyl
(isobutyl)carbamate. Researchers are encouraged to consult original literature and perform
appropriate safety assessments before conducting any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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